2-(3-Fluorophenethylamino)ethanol
Description
2-(3-Fluorophenethylamino)ethanol is a fluorinated ethanolamine derivative characterized by a phenethylamine backbone substituted with a fluorine atom at the meta position of the phenyl ring and an ethanol moiety attached to the amine group. Its structure allows for hydrogen bonding via the hydroxyl and amine groups, while the fluorine substituent enhances lipophilicity and metabolic stability compared to non-halogenated analogs .
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
2-[2-(3-fluorophenyl)ethylamino]ethanol |
InChI |
InChI=1S/C10H14FNO/c11-10-3-1-2-9(8-10)4-5-12-6-7-13/h1-3,8,12-13H,4-7H2 |
InChI Key |
MAZGESGZVISMQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCNCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Ethanolamine Derivatives
The fluorine position and additional substituents significantly influence the physicochemical and biological properties of ethanolamine derivatives. Key analogs include:
Key Observations :
- Fluorine Position: Meta-substituted fluorine (as in this compound) optimizes steric and electronic effects for enzyme interactions, as seen in its binding to neuronal nitric oxide synthase (nNOS) .
- Polarity : Methoxy or hydroxyl groups (e.g., in ’s tyrosol analogs) increase water solubility but reduce membrane permeability .

- Chirality: Enantiomers like (S)-2-Amino-2-(3-fluorophenyl)ethanol exhibit distinct bioactivity profiles, highlighting the importance of stereochemistry in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

